molecular formula C18H18N6O2 B2415580 (E)-3-(furan-2-yl)-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acrylamide CAS No. 1396890-86-0

(E)-3-(furan-2-yl)-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acrylamide

Cat. No.: B2415580
CAS No.: 1396890-86-0
M. Wt: 350.382
InChI Key: HYJKVNXIWKUDEY-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H18N6O2 and its molecular weight is 350.382. The purity is usually 95%.
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Biological Activity

(E)-3-(furan-2-yl)-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological effects, particularly in cancer and bacterial infections. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N6O2, with a molecular weight of 350.382 g/mol. Its structure features a furan ring and pyrimidine derivatives, which are known to enhance biological activity.

Antibacterial Activity

Recent studies have indicated that this compound acts as an amplifier of phleomycin , enhancing its efficacy against Escherichia coli . This suggests that the compound may possess synergistic properties when used in conjunction with other antibiotics.

Anticancer Potential

The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it targets specific pathways involved in tumor growth. For instance, it has been linked to the downregulation of ERK1/2 phosphorylation, a critical pathway in many cancers .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell signaling pathways, leading to reduced cell proliferation.
  • Synergistic Effects : Its ability to enhance the action of phleomycin suggests a mechanism where it alters bacterial cell permeability or modifies drug uptake.
  • Targeting Specific Receptors : The structural components may allow it to bind effectively to specific receptors or enzymes involved in disease processes.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of this compound:

StudyFindings
Study 1Demonstrated enhanced antibacterial activity against E. coli when combined with phleomycin.
Study 2Showed significant inhibition of cancer cell lines through ERK pathway modulation.
Study 3Evaluated the pharmacokinetics and bioavailability, indicating favorable absorption profiles for therapeutic use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c25-18(7-6-14-4-3-11-26-14)21-10-9-20-16-12-17(23-13-22-16)24-15-5-1-2-8-19-15/h1-8,11-13H,9-10H2,(H,21,25)(H2,19,20,22,23,24)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJKVNXIWKUDEY-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.